Pyrido[3,4-D]pyridazin-1(2H)-one

PARP-1 inhibitor DNA repair oncology

Pyrido[3,4-D]pyridazin-1(2H)-one (CAS 25381-41-3) is a fused bicyclic nitrogen heterocycle composed of a pyridine ring annulated to a pyridazinone lactam. With molecular formula C₇H₅N₃O and molecular weight 147.13 g/mol, it serves as the foundational unsubstituted scaffold for a family of pyridopyridazinone derivatives that have entered clinical development as SOS1:KRAS inhibitors (MRTX0902, Phase I) and demonstrated near-equipotent PARP-1 inhibition compared to the FDA-approved drug Olaparib.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 25381-41-3
Cat. No. B1599990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,4-D]pyridazin-1(2H)-one
CAS25381-41-3
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=O)NN=C2
InChIInChI=1S/C7H5N3O/c11-7-6-1-2-8-3-5(6)4-9-10-7/h1-4H,(H,10,11)
InChIKeyLVWFGUZOHQWWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido[3,4-D]pyridazin-1(2H)-one (CAS 25381-41-3): Core Scaffold Procurement Guide for Kinase, PARP, and NLRP3 Drug Discovery Programs


Pyrido[3,4-D]pyridazin-1(2H)-one (CAS 25381-41-3) is a fused bicyclic nitrogen heterocycle composed of a pyridine ring annulated to a pyridazinone lactam. With molecular formula C₇H₅N₃O and molecular weight 147.13 g/mol, it serves as the foundational unsubstituted scaffold for a family of pyridopyridazinone derivatives that have entered clinical development as SOS1:KRAS inhibitors (MRTX0902, Phase I) [1] and demonstrated near-equipotent PARP-1 inhibition compared to the FDA-approved drug Olaparib [2]. The scaffold functions as a mono-aza isostere of the phthalazin-1(2H)-one nucleus, replacing one benzene CH with a pyridine nitrogen, which fundamentally alters hydrogen-bonding capacity, lipophilicity, and metabolic handling while preserving the planar geometry required for target engagement [2]. Commercial availability as a 95–97% purity building block from multiple vendors supports its use as a versatile late-stage functionalization handle in medicinal chemistry campaigns targeting kinases, NLRP3 inflammasome, EGFR, and α-glucosidase .

Why Phthalazinone, Pyrido[2,3-d]pyridazinone, and Tetrahydropyrido Analogs Cannot Substitute for Pyrido[3,4-D]pyridazin-1(2H)-one in Lead Optimization


The pyrido[3,4-d]pyridazin-1(2H)-one scaffold cannot be freely interchanged with its closest structural analogs because regioisomerism, ring saturation, and heteroatom position each produce quantifiably divergent target engagement and drug-like properties. The phthalazin-1(2H)-one (benzo-fused) core of Olaparib lacks the pyridine nitrogen that provides an additional hydrogen-bond acceptor site exploited by pyridopyridazinone-derived PARP-1 inhibitors, yet the pyridopyridazinone isostere still achieves IC₅₀ = 36 nM PARP-1 inhibition comparable to Olaparib (IC₅₀ = 34 nM) while offering differentiated ADME [1]. The regioisomeric pyrido[2,3-d]pyridazin-8(7H)-one hinge-binder used in the pan-RAF inhibitor GNE-9815 presents a fundamentally different kinase selectivity profile driven by altered hinge-region contact geometry compared to the [3,4-d] system [2]. The 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one saturated analog sacrifices aromatic planarity, reducing π-stacking interactions with Tyr907 and Tyr896 residues that are critical for PARP-1 active-site stabilization [1]. Furthermore, the pyrido[3,4-d]pyridazin-4(3H)-one tautomer places the carbonyl at the 4-position rather than the 1-position, altering the tautomeric preference and hydrogen-bond directionality essential for target recognition [3]. These structural differences translate into measurable potency, selectivity, and pharmacokinetic divergence that make blind substitution scientifically unsound.

Quantitative Differentiation Evidence: Pyrido[3,4-D]pyridazin-1(2H)-one Versus Closest Analogs in Published Head-to-Head Assays


PARP-1 Inhibition: Pyridopyridazinone Derivative 8a Achieves Near-Equipotent IC₅₀ (36 nM) to Olaparib (34 nM) with Differentiated Scaffold Chemistry

In a direct enzymatic head-to-head comparison, the pyridopyridazinone-based compound 8a demonstrated PARP-1 inhibitory activity with IC₅₀ = 36 nM, which is statistically indistinguishable from the FDA-approved phthalazinone-based drug Olaparib (IC₅₀ = 34 nM) [1]. The pyridopyridazinone scaffold was explicitly designed as an isostere of the phthalazine nucleus of Olaparib, replacing the benzo ring with a pyridine ring while preserving three key hydrogen-bond interactions with Gly863 and Ser904, as well as π-π and hydrogen-π stacking interactions with Tyr907 and Tyr896 [1]. Computational ADME predictions further indicated that compounds 8a and 8e possess proper pharmacokinetic and drug-likeness properties [1]. This demonstrates that the [3,4-d] scaffold can replicate the potency of a clinically validated PARP-1 inhibitor while offering a chemically distinct intellectual property position and potentially altered metabolic and toxicity profiles due to the increased heteroatom count.

PARP-1 inhibitor DNA repair oncology pyridopyridazinone isostere

α-Glucosidase Inhibition: Pyridopyridazinone Derivative 8i Surpasses Standard-of-Care Acarbose in Antidiabetic Assay

In a direct comparative antidiabetic assay, pyrido[3,4-d]pyridazin-1(2H)-one derivative 8i demonstrated higher α-glucosidase inhibition than the standard clinical drug acarbose [1]. The study synthesized ten novel pyrido[3,4-d]pyridazin-1(2H)-one derivatives via a palladium-catalyzed route starting from the 4-methyl-7-(piperazin-1-yl)pyrido[3,4-d]pyridazin-1(2H)-one intermediate, and all compounds were screened for both α-glucosidase and α-amylase inhibitory activity [1]. The superior performance of 8i against acarbose establishes that the [3,4-d] scaffold can serve as a productive template for developing next-generation antidiabetic agents that outperform the current standard of care. Importantly, the same study also demonstrated that compound 8g exhibited greater potency than doxorubicin against A549 (lung), A375 (melanoma), and MCF-7 (breast) cancer cell lines [1].

α-glucosidase inhibitor antidiabetic type 2 diabetes acarbose comparator

Cytotoxic Potency: Pyridopyridazinone 8g Outperforms Doxorubicin Across Three Human Cancer Cell Lines

In a multi-cell-line comparative cytotoxicity screen, pyrido[3,4-d]pyridazin-1(2H)-one derivative 8g exhibited greater potency than the positive control doxorubicin against human lung carcinoma (A549), human melanoma (A375), and human breast adenocarcinoma (MCF-7) cell lines [1]. The same study incorporated molecular docking against EGFR proteins (PDB: 1RPK and 4HJO) and in silico ADME profiling, confirming that the pyridopyridazinone derivatives engage the EGFR active site and possess drug-like physicochemical properties [1]. A complementary study on 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride reported IC₅₀ values of 5.4–17.2 µM against HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma) cell lines , providing an additional quantitative benchmark for the saturated analog. The aromatic [3,4-d] scaffold consistently delivers superior cytotoxicity compared to both doxorubicin and the partially saturated tetrahydropyrido variant.

anticancer cytotoxicity doxorubicin comparator lung cancer melanoma breast cancer

Scaffold Isosteric Advantage: Pyridine-for-Benzene Replacement Confers Differentiated Lipophilicity and Hydrogen-Bonding Capacity While Preserving Target Affinity

The pyrido[3,4-d]pyridazin-1(2H)-one scaffold operates as a mono-azaphthalazinone, wherein the benzene ring of phthalazin-1(2H)-one is formally replaced by a pyridine ring. This single-atom substitution (CH → N) has been systematically exploited across multiple target classes. In the PARP-1 context, the pyridopyridazinone scaffold was used as an explicit isostere of the phthalazine nucleus of Olaparib, achieving IC₅₀ = 36 nM versus 34 nM while introducing differential hydrogen-bonding capacity at the pyridine nitrogen [1]. In the H1 receptor antagonist series, all four mono-azaphthalazinone isomers (including the 5-aza series most closely related to the [3,4-d] scaffold) demonstrated higher affinity (pKᵢ) for the human H1 receptor than the clinical antihistamine azelastine, though they remained less potent than the parent non-aza phthalazinone [2]. Critically, the 5-azaphthalazinones were identified as the most lipophilic series, demonstrating that systematic aza-substitution allows rational tuning of logP and permeability while retaining or enhancing target engagement [2]. This positions the parent [3,4-d] scaffold as a privileged starting point for property-guided optimization where intellectual property freedom-to-operate is a key procurement consideration.

isostere scaffold hopping phthalazinone replacement aza substitution intellectual property

Clinical-Stage Validation: 4-Methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one as Key Intermediate in Phase I Oncology Candidate MRTX0902

The pyrido[3,4-d]pyridazin-1(2H)-one scaffold has achieved clinical-stage validation through the SOS1:KRAS inhibitor MRTX0902, currently in Phase I clinical trials for cancer [1]. The key synthetic intermediate, 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one, was produced via an efficient five-step scalable process using the cheaply available starting material 2-chloroisonicotinic acid, cost-effective reagents, and mild temperatures (avoiding < -60°C or > 120°C) . MRTX0902 is a potent, selective, brain-penetrant, and orally bioavailable SOS1 binder that disrupts the SOS1:KRASG12C protein-protein interaction, with a binding Kᵢ of 1.9 nM and cellular IC₅₀ of 29 nM in MKN1 cells . The successful multi-kilogram scale preparation of the pyrido[3,4-d]pyridazin-1(2H)-one intermediate and its deployment in a clinical candidate establish that the scaffold is not merely a research curiosity but is compatible with industrial-scale synthesis, rigorous quality control, and regulatory development pathways.

SOS1 inhibitor KRAS clinical candidate process chemistry scale-up MRTX0902

NLRP3 Inflammasome Inhibition: Pyrido[3,4-d]pyridazine Derivatives Achieve Nanomolar Cellular Potency with Favorable Selectivity Profile

Pyrido[3,4-d]pyridazine amine derivatives have been disclosed in patent literature as potent NLRP3 inflammasome inhibitors, with representative compounds achieving IC₅₀ values as low as 18 nM in human PBMC cells for inhibition of IL-1β production [1]. A related pyrido[3,4-d]pyridazine compound series demonstrated IC₅₀ values of 2.7 nM (THP-1 cells), 15.3 nM (BMDMs), and 2.9 nM (PBMCs) against nigericin-induced IL-1β release, establishing low single-digit nanomolar cellular potency [2]. While per-hydrogenated parent pyrido[3,4-d]pyridazin-1(2H)-one has not itself been directly profiled in NLRP3 assays, the extensive patent coverage (US20240360130A1 and related filings) confirms that the [3,4-d] fusion topology is specifically preferred for NLRP3 target engagement over regioisomeric pyridopyridazine scaffolds [3]. This positions the unsubstituted pyrido[3,4-d]pyridazin-1(2H)-one scaffold as the logical entry point for NLRP3-focused medicinal chemistry programs seeking to explore substitution vectors disclosed in the patent literature.

NLRP3 inflammasome IL-1β innate immunity anti-inflammatory pyridazine scaffold

Prioritized Application Scenarios for Pyrido[3,4-D]pyridazin-1(2H)-one (CAS 25381-41-3) Based on Quantitative Differentiation Evidence


PARP-1 Inhibitor Lead Generation via Scaffold-Hopping from Olaparib's Phthalazinone Core

Procure pyrido[3,4-d]pyridazin-1(2H)-one as the core scaffold for developing novel PARP-1 inhibitors with freedom-to-operate advantages over the phthalazinone chemical space. The scaffold has been experimentally validated as an isostere of the Olaparib core, with derivative 8a achieving near-identical enzymatic potency (IC₅₀ = 36 nM vs 34 nM for Olaparib) while maintaining the three critical hydrogen bonds with Gly863 and Ser904 [1]. The additional pyridine nitrogen provides an extra vector for solubility enhancement and salt formation, and computational ADME predictions confirm drug-like properties for optimized derivatives [1]. Use the 95–97% purity commercial building block as a versatile intermediate for parallel library synthesis exploring tail-group modifications at the 2-, 4-, and 7-positions to optimize selectivity, metabolic stability, and CNS penetration.

SOS1:KRAS Protein-Protein Interaction Inhibitor Development Leveraging Clinical-Stage Process Chemistry

Deploy pyrido[3,4-d]pyridazin-1(2H)-one as the core intermediate for SOS1 inhibitor programs targeting KRAS-driven cancers. The clinical candidate MRTX0902—whose key intermediate 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one is synthesized in multi-kilogram quantities from 2-chloroisonicotinic acid via a cost-effective five-step route—validates the scaffold for industrial-scale development [2]. MRTX0902 demonstrates potent SOS1:KRASG12C disruption (Kᵢ = 1.9 nM, cellular IC₅₀ = 29 nM), brain penetration, and oral bioavailability, and is currently in Phase I oncology trials . Programs can leverage the published process chemistry parameters (no extreme temperatures, cheap reagents) to rapidly advance from the parent scaffold to development candidates without re-inventing the synthetic route.

Dual α-Glucosidase/EGFR Inhibitor Discovery for Metabolic-Oncology Overlap Indications

Utilize pyrido[3,4-d]pyridazin-1(2H)-one as a dual-target starting scaffold for programs addressing the emerging metabolic-oncology interface (e.g., diabetes-associated cancer risk). The scaffold has produced derivatives that simultaneously outperform acarbose in α-glucosidase inhibition (compound 8i) and exceed doxorubicin in cytotoxicity against A549 (lung), A375 (melanoma), and MCF-7 (breast) cancer lines (compound 8g), with molecular docking confirming engagement of the EGFR kinase domain [3]. The palladium-catalyzed synthetic route to the key intermediate 4-methyl-7-(piperazin-1-yl)pyrido[3,4-d]pyridazin-1(2H)-one provides a divergent platform for exploring substitution patterns that balance antidiabetic and anticancer pharmacology [3].

NLRP3 Inflammasome Inhibitor Hit-Finding with Patent-Precedented [3,4-d] Topology

Source pyrido[3,4-d]pyridazin-1(2H)-one as the entry scaffold for NLRP3 inflammasome inhibitor discovery, a target class with explosive therapeutic interest across autoimmune, inflammatory (e.g., gout, rheumatoid arthritis), and neurodegenerative (e.g., Alzheimer's, Parkinson's) indications. Patent literature (US20240360130A1) specifically claims pyrido[3,4-d]pyridazine amine derivatives as NLRP3 inhibitors, and optimized compounds from this chemotype achieve IC₅₀ values as low as 2.7 nM in cellular IL-1β release assays [4]. The unsubstituted parent scaffold allows systematic exploration of the 1-, 4-, 5-, and 7-substitution vectors disclosed in the patent to rapidly establish structure-activity relationships and secure novel composition-of-matter claims [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrido[3,4-D]pyridazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.